molecular formula C17H14ClNOS B2903598 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime CAS No. 477859-26-0

3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime

Cat. No. B2903598
CAS RN: 477859-26-0
M. Wt: 315.82
InChI Key: KFNVAWZCYPILMA-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime is not well-documented in the literature .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .

Scientific Research Applications

3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime has been studied for its potential therapeutic effects, and has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. It has also been used in the synthesis of various other organic compounds, such as thiophene derivatives, which are used as starting materials for the synthesis of various drugs.

Mechanism of Action

The exact mechanism of action of 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime has not been fully elucidated. However, it is believed to act by interfering with the activity of enzymes involved in the metabolism of certain drugs, thereby reducing their toxicity. It is also thought to act as an inhibitor of certain enzymes, which may be responsible for its anti-inflammatory, anti-bacterial, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to possess anti-oxidant properties, which may be beneficial in the prevention of certain diseases. In addition, it has been found to possess antidiabetic effects, which may be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime in laboratory experiments is that it is relatively easy to synthesize in a quantitative yield. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not commercially available, and therefore must be synthesized in the laboratory.

Future Directions

There are a number of potential future directions for 3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime. These include further research into its anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as its potential use as a starting material for the synthesis of other organic compounds. Additionally, further research into its antidiabetic effects could lead to the development of new drugs for the treatment of diabetes. Finally, further research into its mechanism of action could lead to the development of new drugs with improved therapeutic effects.

Synthesis Methods

3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime can be synthesized through a two-step process. The first step involves the reaction of 4-methylbenzylchloride with 3-chloro-1-benzothiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in a quantitative yield. The second step involves the addition of oxalyl chloride to the reaction mixture, which results in the formation of the oxime product. This reaction also yields the desired compound in a quantitative yield.

properties

IUPAC Name

(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-12-6-8-13(9-7-12)11-20-19-10-16-17(18)14-4-2-3-5-15(14)21-16/h2-10H,11H2,1H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNVAWZCYPILMA-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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